molecular formula C20H21F2N5O2 B3566371 7-(difluoromethyl)-N-[2-(morpholin-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-N-[2-(morpholin-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B3566371
M. Wt: 401.4 g/mol
InChI Key: YWWTTZWEMSPFEB-UHFFFAOYSA-N
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Description

7-(difluoromethyl)-N-[2-(morpholin-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(difluoromethyl)-N-[2-(morpholin-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under controlled conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve the use of acyclic reagents and advanced catalytic processes to achieve efficient and scalable synthesis. The use of difluoromethylation techniques is particularly important in the functionalization of the compound, as it enhances its biological and pharmacological properties .

Chemical Reactions Analysis

Types of Reactions

7-(difluoromethyl)-N-[2-(morpholin-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

7-(difluoromethyl)-N-[2-(morpholin-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(difluoromethyl)-N-[2-(morpholin-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes or modulate receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines, such as zaleplon, indiplon, and ocinaplon. These compounds share a similar core structure but differ in their functional groups and biological activities .

Uniqueness

What sets 7-(difluoromethyl)-N-[2-(morpholin-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide apart is its unique combination of a difluoromethyl group and a morpholin-4-yl ethyl side chain. This unique structure contributes to its distinct biological properties and potential therapeutic applications .

Properties

IUPAC Name

7-(difluoromethyl)-N-(2-morpholin-4-ylethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N5O2/c21-18(22)17-12-16(14-4-2-1-3-5-14)25-19-15(13-24-27(17)19)20(28)23-6-7-26-8-10-29-11-9-26/h1-5,12-13,18H,6-11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWTTZWEMSPFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(difluoromethyl)-N-[2-(morpholin-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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7-(difluoromethyl)-N-[2-(morpholin-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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7-(difluoromethyl)-N-[2-(morpholin-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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7-(difluoromethyl)-N-[2-(morpholin-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 5
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7-(difluoromethyl)-N-[2-(morpholin-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 6
7-(difluoromethyl)-N-[2-(morpholin-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

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